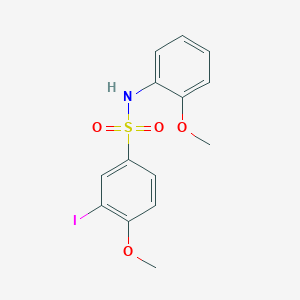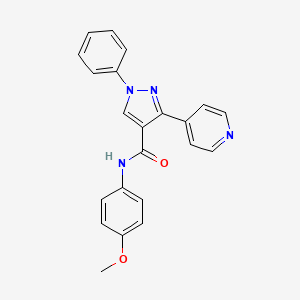
3-iodo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
Vue d'ensemble
Description
3-iodo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an iodine atom, methoxy groups, and a sulfonamide functional group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide typically involves the iodination of a methoxy-substituted benzenesulfonamide precursor. The reaction conditions often include the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-iodo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl-substituted benzenesulfonamide.
Applications De Recherche Scientifique
3-iodo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-iodo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which can interfere with the synthesis of folic acid in microorganisms, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide: Lacks the iodine atom, which may affect its reactivity and biological activity.
3-iodo-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide: Similar structure but with a different position of the methoxy group, which can influence its chemical properties and applications.
Uniqueness
The presence of the iodine atom in 3-iodo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide makes it particularly useful in coupling reactions and as a precursor for further functionalization. Its unique combination of functional groups provides versatility in various chemical and biological applications.
Propriétés
IUPAC Name |
3-iodo-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO4S/c1-19-13-8-7-10(9-11(13)15)21(17,18)16-12-5-3-4-6-14(12)20-2/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQJKIBSAJNBTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3617740.png)
![methyl {3-[(2-iodobenzoyl)amino]phenoxy}acetate](/img/structure/B3617748.png)

![2-(2-methoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B3617756.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(4-fluorophenyl)benzamide](/img/structure/B3617758.png)
![1-{[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3617769.png)

![3-{[(9H-xanthen-9-ylthio)acetyl]amino}benzoic acid](/img/structure/B3617776.png)
![1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B3617778.png)

amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B3617804.png)
![N-cyclopentyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3617810.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyphenyl)-4-methylbenzamide](/img/structure/B3617815.png)
![ethyl 4-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3617829.png)
